

Spectroscopic data of (+)-Diasyringaresinol (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of (+)-Diasyringaresinol

This guide provides a comprehensive overview of the spectroscopic data for **(+)**-diasyringaresinol, a lignan found in various plant species.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(+)-diasyringaresinol**.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **(+)-diasyringaresinol** exhibits symmetry, simplifying the signal assignments.



Chemical Shift (δ) ppm	Multiplicit y	Coupling Constant (J) Hz	No. of Protons	Assignm ent	Solvent	Referenc e
6.69	br s	-	4H	H-2', H-6', H-2", H-6"	CDCl ₃	[3]
4.76	d	4.0	2H	H-2, H-6	CDCl₃	[4]
4.30	dd	6.6, 9.0	2H	H-4a, H-8a	CDCl₃	[3][4]
3.91	dd	3.1, 9.0	2H	H-4b, H-8b	CDCl₃	[3]
3.89	S	-	12H	4 x -OCH₃	CDCl₃	
3.12	m	-	2H	H-1, H-5	CDCl₃	[4]

Table 2: ¹³C NMR Spectroscopic Data

The 13 C NMR spectrum shows 11 distinct signals, consistent with the molecule's symmetrical structure.

Chemical Shift (δ) ppm	Carbon Type (DEPT)	Assignment	Solvent	Reference
147.20	С	C-3', C-5', C-3", C-5"	CDCl₃	[4]
134.70	С	C-4', C-4"	CDCl₃	[4]
132.30	С	C-1', C-1"	CDCl ₃	[4]
102.70	СН	C-2', C-6', C-2", C-6"	CDCl₃	[4]
86.01	СН	C-2, C-6	CDCl ₃	[4]
71.91	CH ₂	C-4, C-8	CDCl ₃	[4]
56.70	СН₃	4 x -OCH₃	CDCl ₃	[3]
54.29	СН	C-1, C-5	CDCl₃	[4]



Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands for hydroxyl, aromatic, and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3340	Strong, Broad	O-H stretch (hydroxyl)	[4]
1610, 1521, 1456, 1425	Medium-Strong	C=C stretch (aromatic)	[4]
1377, 1319	Medium-Strong	C-O-C stretch (ether linkage)	[4]

Table 4: Mass Spectrometry (MS) Data

The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The molecular formula is $C_{22}H_{26}O_{8}$.[2][4]

Technique	m/z	Interpretation	Reference
EIMS	418	[M]+ (Molecular Ion)	[4]
EIMS	193	Allylic carbocation fragment	[4]
EIMS	181	Acylium carbocation fragment	[4]
EIMS	167	Benzylic carbocation fragment	[4]
LC-MS	418.942	[M+H]+ (Precursor lon)	[5]
LC-MS	401.287	Fragment Ion	[5]
LC-MS	388.241	Fragment Ion	[5]
LC-MS	369.378	Fragment Ion	[5]



Experimental Protocols

The data presented were obtained through standardized analytical procedures for natural products.

Isolation and Purification

- **(+)-Diasyringaresinol** can be isolated from various plant sources. A typical protocol involves the following steps:
- Extraction: Dried and milled plant material (e.g., twigs of M. thailandica) is first defatted with a nonpolar solvent like hexane.[4] The defatted material is then extracted with a solvent mixture, such as dichloromethane:methanol (2:1), to isolate lignans and other compounds.[4]
- Chromatography: The crude extract is subjected to silica gel column chromatography.[4] A gradient elution system, starting with nonpolar solvents (e.g., ethyl acetate:hexane) and gradually increasing polarity, is used to separate the fractions.[4]
- Crystallization: Fractions containing the target compound are combined and further purified.
 (+)-Diasyringaresinol can be obtained as colorless rhombic crystals through crystallization from a solvent like ethanol.[4]

NMR Spectroscopy

NMR spectroscopy is essential for the structural elucidation of lignans.[6][7]

- Sample Preparation: Approximately 30 mg of the purified compound is accurately weighed and dissolved in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8][9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[4]
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker AV 500 (500 MHz for ¹H).[4]
- ¹³C NMR Acquisition: For quantitative ¹³C NMR, an inverse-gated decoupling sequence is typically used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[9] A sufficient number of scans (e.g., 20,000–30,000) are collected to achieve a good signal-to-noise ratio.[9]



• 2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

- Sample Preparation: For solid samples, the KBr disk method is common.[4] A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a tiny amount of the solid is pressed against a crystal (e.g., ZnSe).[11][12]
- Instrumentation: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrophotometer, such as a Shimadzu 8900.[4] The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry

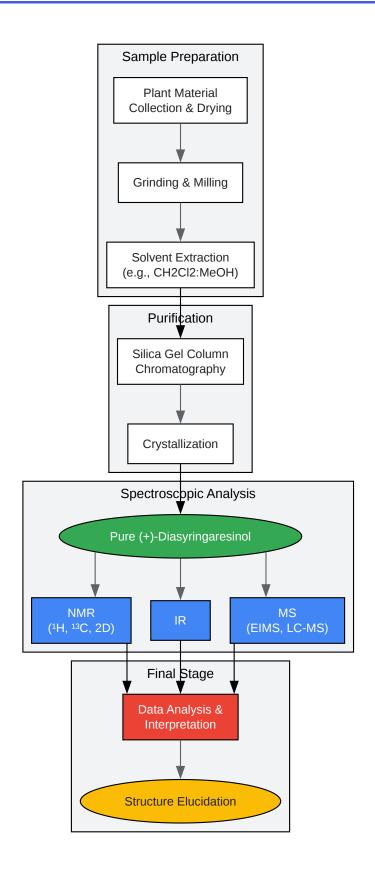
Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments.

- Sample Preparation: For techniques like LC-MS/MS, a standardized protocol involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13] The sample is then introduced into the mass spectrometer.
- Instrumentation: Various MS techniques can be used. Electron Ionization (EI) mass spectra
 can be obtained to observe the molecular ion and characteristic fragments.[4] More
 advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
 with an Electrospray Ionization (ESI) source are also commonly employed for the analysis of
 lignans in complex mixtures.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **(+)-diasyringaresinol**.





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Caption: Workflow for isolation and structural elucidation of **(+)-diasyringaresinol**.



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